molecular formula C19H20FNO3 B12039529 Paroxetine, cis-(+)- CAS No. 105813-05-6

Paroxetine, cis-(+)-

Cat. No.: B12039529
CAS No.: 105813-05-6
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Paroxetine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and intermediates that are crucial for the synthesis of the final API .

Biological Activity

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of depression, anxiety disorders, and other psychiatric conditions. The cis-(+)-isomer of paroxetine has garnered interest due to its distinct biological activity and pharmacological properties. This article delves into the biological activity of cis-(+)-paroxetine, examining its mechanisms of action, pharmacodynamics, pharmacokinetics, and clinical efficacy.

Chemical Structure and Properties

Paroxetine is a phenylpiperidine derivative with the chemical formula C19H20FNO3. The cis-(+)-isomer exhibits specific binding affinities to various neurotransmitter receptors, which contribute to its therapeutic effects.

Property Value
Molecular Weight329.371 g/mol
Bioavailability~50%
Elimination Half-life~21 hours
Protein Binding~95%

Paroxetine primarily functions by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant and anxiolytic effects. The binding affinity of paroxetine for SERT has been quantified, revealing a Ki value ranging from 0.07 to 0.2 nM, indicating high potency compared to other SSRIs .

Binding Affinities

The following table summarizes the Ki values for paroxetine against various receptors:

Receptor Ki (nM)
SERT0.07 – 0.2
NET40 – 85
DAT490
D27,700
5-HT1A21,200
5-HT2A6,300
α11,000 – 2,700

Pharmacodynamics

Paroxetine's pharmacodynamic profile includes not only serotonin reuptake inhibition but also interactions with norepinephrine transporters (NET) and various receptor subtypes. It has been shown to occupy approximately 88% of serotonin transporters in the prefrontal cortex after four weeks of administration in animal models .

Case Studies and Clinical Trials

  • Efficacy in Anxiety Disorders: A study published in JAMA demonstrated that paroxetine significantly reduced symptoms in patients with generalized social phobia compared to placebo, with a response rate of 55% in the paroxetine group versus 24% in the placebo group .
  • Major Depressive Disorder: A meta-analysis involving over 3,700 patients indicated that paroxetine was more effective than placebo in achieving at least a 50% symptom reduction . However, it had a higher incidence of adverse events compared to other SSRIs.
  • Comparison with Other SSRIs: Research comparing paroxetine with citalopram found that while both were effective, paroxetine was less effective than citalopram at enhancing treatment response .

Adverse Effects

Paroxetine is associated with several side effects, including:

  • Headache (37.2%)
  • Delayed ejaculation (36%)
  • Somnolence (26.6%)
  • Nausea (25.5%)

These adverse effects were generally mild to moderate in intensity but highlight the importance of monitoring during treatment .

Properties

CAS No.

105813-05-6

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m1/s1

InChI Key

AHOUBRCZNHFOSL-PBHICJAKSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.